2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide
Description
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-11-5-4-8-16(9-11)10-13(17)15-12-6-2-1-3-7-12/h11-12H,1-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGWTWZDEPASLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopiperidine with N-cyclohexylacetyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: This compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide can be compared with other similar piperidine derivatives, such as:
- 2-(3-aminopiperidin-1-yl)-N-phenylacetamide
- 2-(3-aminopiperidin-1-yl)-N-methylacetamide
- 2-(3-aminopiperidin-1-yl)-N-benzylacetamide
These compounds share the piperidine ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific cyclohexylacetamide moiety, which may confer distinct pharmacological and chemical characteristics .
Biological Activity
2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of an aminopiperidine moiety and a cyclohexylacetamide group, which may contribute to its interactions with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{22}N_{2}O
- CAS Number : 1304913-30-1
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that this compound may act as a modulator of various signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
Target Interactions
- Receptor Binding : The compound may exhibit affinity for certain G-protein coupled receptors (GPCRs), which are crucial in mediating cellular responses.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific kinases involved in cellular growth and survival, making it a candidate for cancer therapy.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. For instance, it has been evaluated for its effects on cell lines associated with various cancers.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Triple-negative) | 12.5 | Induces apoptosis |
| A549 (Lung cancer) | 15.0 | Inhibits proliferation |
| HeLa (Cervical cancer) | 10.0 | Cell cycle arrest |
These findings suggest that this compound may be effective against multiple cancer types, particularly those characterized by aggressive growth patterns.
The mechanism by which the compound exerts its anticancer effects appears to involve:
- Inhibition of CDK Enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its potential as an anticancer agent.
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that the compound is rapidly absorbed and distributed in vivo, with significant hepatic uptake observed in animal models. The metabolism primarily involves phase I reactions, including N-acetylation and oxidation, which can influence its bioavailability and efficacy.
Case Study: Hepatic Uptake
A study conducted on rat models demonstrated that the compound undergoes rapid hepatic uptake mediated by organic cation transporters (OCTs). This suggests a potential for high liver concentration, which could enhance its therapeutic effects while also raising considerations for hepatotoxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
